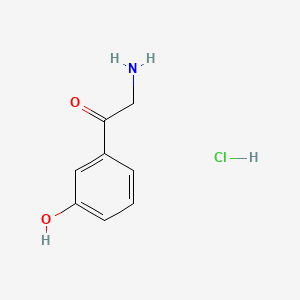
2-Amino-1-(3-hydroxyphenyl)ethanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-1-(3-hydroxyphenyl)ethanone;hydrochloride” is a chemical compound with the CAS Number: 71786-67-9 . It is also known as "2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone hydrochloride" . The molecular weight of this compound is 291.78 .
Synthesis Analysis
The synthesis of “this compound” can be achieved by the conversion of the base with 35% ethanolic hydrogen chloride .Molecular Structure Analysis
The InChI code for “this compound” is1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H . Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.16300 . It has a density of 1.228g/cm3 . The boiling point is 345.5ºC at 760 mmHg .科学的研究の応用
Identification and Analysis of Psychoactive Substances : 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a new psychoactive substance (NPS), has been identified and its pyrolysis products analyzed. This research is important for understanding the stability and potential health risks of NPS when exposed to heat, particularly in 'smoking' scenarios (Texter et al., 2018).
Organic Synthesis Applications : The compound has been used in the synthesis of indazoles via metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes. This method is significant in the field of heterocyclic chemistry, which is foundational in pharmaceutical development (Counceller et al., 2012).
Development of Fluorescent Probes : It has been utilized in the creation of a BODIPY-based naked-eye fluorescent on-off probe with high selectivity for H2S. Such probes are valuable in biological and medical research for detecting specific substances in complex environments (Fang et al., 2019).
Antimicrobial Activity : Research on 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone has revealed its potential in antimicrobial applications. The synthesis and testing against gram-positive and gram-negative bacteria demonstrate its potential as a pharmaceutical ingredient (Wanjari, 2020).
Enzyme-Catalyzed Reactions : The compound has been used in the enzymatic synthesis of (R)-phenylephrine, a common cold medication, illustrating its applicability in biocatalytic processes and pharmaceutical manufacturing (林瑋德, 2010).
Safety and Hazards
作用機序
Mode of Action
It’s known that the compound can participate in reactions with other molecules, such as hydroxylamine, to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
It’s known that the compound can participate in the formation of oximes and hydrazones , which may have implications for various biochemical pathways.
特性
IUPAC Name |
2-amino-1-(3-hydroxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,10H,5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXFQMJCHAKLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloroisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B598433.png)

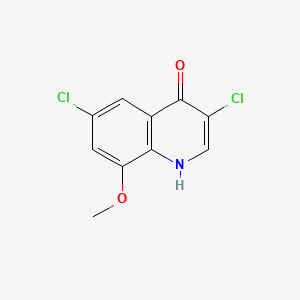

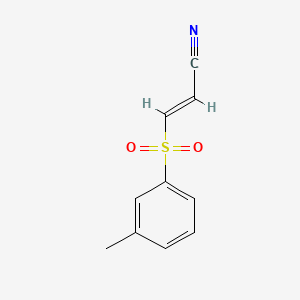
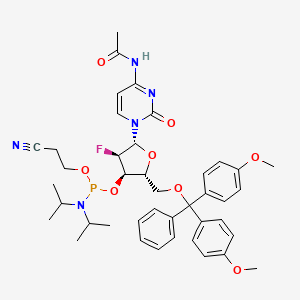

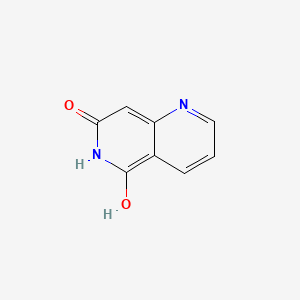


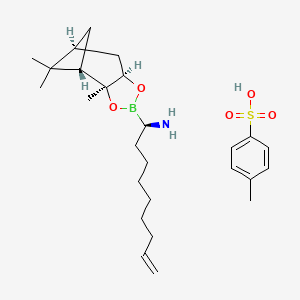
![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)

![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)
